molecular formula C19H22N2O2S B2900943 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide CAS No. 2097932-63-1

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Cat. No.: B2900943
CAS No.: 2097932-63-1
M. Wt: 342.46
InChI Key: FHHWORCDPZIMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a thiophen-3-ylmethyl group and linked to a 3,4-dihydro-2H-1-benzopyran (chromane) carboxamide moiety. The benzopyran system is associated with bioactive molecules (e.g., anticoagulants), while the thiophene and pyrrolidine groups may enhance binding affinity or metabolic stability.

Properties

IUPAC Name

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-19(18-6-5-15-3-1-2-4-17(15)23-18)20-16-7-9-21(12-16)11-14-8-10-24-13-14/h1-4,8,10,13,16,18H,5-7,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHWORCDPZIMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NC3CCN(C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares the target compound with structurally related molecules from published literature and patents:

Compound Name Molecular Formula Key Structural Features Heterocycles Present Elemental Analysis (Calcd/Found) Synthesis Conditions Yield
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide (Target) C₁₉H₂₂N₂O₂S Thiophen-3-ylmethyl-pyrrolidine, chromane carboxamide Thiophene, pyrrolidine, chromane N/A Not reported in provided evidence N/A
1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) C₁₅H₁₄N₄O₂ Benzyl-pyrrole, p-nitrophenyl-oxadiazole Pyrrole, oxadiazole C: 63.82/63.68; H: 5.00/4.92; N: 19.85/19.96 THF, triethylamine, p-nitrobenzoyl chloride, 5h RT Not reported
Reference Example 107 derivative (Patent EP 4 374 877 A2) C₃₄H₂₈F₁₀N₆O₄ Diazaspiro ring, trifluoromethyl groups, fluorinated aryl groups Diazaspiro, pyrimidine N/A THF, N,N,N’,N’-tetramethylazodicarboxamide, 70°C, 1h 90%

Structural and Functional Analysis

Heterocyclic Diversity
  • Target Compound : Integrates a sulfur-containing thiophene, a pyrrolidine ring, and a chromane system. The thiophene’s electron-rich aromatic system may enhance π-π stacking interactions, while the chromane’s oxygen atom could improve solubility .
  • Compound 28b : Features a pyrrole-oxadiazole scaffold with a nitro group. The nitro group may introduce metabolic liabilities (e.g., toxicity).
  • Patent Compound : Contains a diazaspiro ring and fluorinated groups.
Physicochemical Properties
  • Elemental Analysis : Compound 28b’s close agreement between calculated and found values (e.g., N: 19.85% vs. 19.96%) validates its purity . The target compound’s sulfur content (absent in 28b) may necessitate additional analytical considerations (e.g., combustion analysis).
  • Fluorination Effects : The patent compound’s trifluoromethyl groups increase molecular weight and lipophilicity (ClogP ~4.5 estimated), whereas the target compound’s thiophene and chromane likely result in moderate ClogP (~3.0–3.5).

Pharmacological Implications (Hypothetical)

  • Target Compound : The chromane moiety may confer anti-inflammatory or CNS activity, while the thiophene-pyrrolidine segment could modulate receptor affinity (e.g., serotonin or dopamine receptors).
  • Patent Compound : Fluorination and spiro architecture align with antiviral or anticancer applications, leveraging metabolic stability and target specificity.

Q & A

Q. What are the recommended synthetic routes for N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidine-thiophene substructure via nucleophilic substitution or reductive amination. For example, thiophene-3-ylmethyl groups are introduced using alkylation under controlled pH (6.5–7.5) and temperatures (60–80°C) .
  • Step 2: Coupling the pyrrolidine moiety to the benzopyran-carboxamide core via amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Optimization Tips:
    • Monitor reactions using TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and HPLC for purity checks .
    • Purify intermediates via flash chromatography (silica gel, gradient elution) or recrystallization (e.g., from ethanol/water) .

Q. How can the structural integrity of the compound be confirmed after synthesis?

Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR: 1^1H and 13^13C NMR to verify substituent positions (e.g., benzopyran carbonyl at ~168 ppm, pyrrolidine protons at 2.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected at m/z 413.18) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry, if single crystals are obtained (e.g., using slow evaporation from DCM/hexane) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of biological activity for this compound?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the benzopyran core and pyrrolidine-thiophene substituent for interaction hotspots .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • ADMET Prediction: Tools like SwissADME to estimate permeability (e.g., logP ~3.5) and metabolic stability (CYP450 interactions) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Orthogonal Assays: Validate activity using independent methods (e.g., cell viability assays + target-specific enzymatic assays) .
  • Dose-Response Curves: Ensure IC50_{50} values are reproducible across ≥3 replicates (e.g., 95% confidence intervals).
  • Control Experiments: Include reference compounds (e.g., staurosporine for kinase inhibition) and assess solvent/DMSO effects .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions (0.1 M HCl/NaOH, 37°C, 24h).
    • Oxidative stress (3% H2_2O2_2, RT, 6h).
    • Photostability (ICH Q1B guidelines: 1.2 million lux hours) .
  • Analytical Monitoring: Use UPLC-PDA to track degradation products (e.g., hydrolyzed amide bonds) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

  • Modify Substituents:
    • Replace thiophen-3-yl with other heterocycles (e.g., furan, pyridine) to assess π-π stacking effects .
    • Vary pyrrolidine N-alkylation (e.g., methyl vs. cyclopropyl groups) to alter lipophilicity .
  • Assay Design: Test analogs in parallel using high-throughput screening (HTS) for IC50_{50} comparisons .

Q. What challenges arise in translating in vitro activity to in vivo efficacy, and how can they be addressed?

Answer:

  • Pharmacokinetics (PK):
    • Measure oral bioavailability in rodent models (target: >20% AUC).
    • Optimize solubility via salt formation (e.g., hydrochloride) or nanoformulation .
  • Toxicity Screening: Perform hepatic microsome assays (e.g., Clint >30 μL/min/mg indicates metabolic stability) .

Q. How should researchers navigate the patent landscape for novel derivatives of this compound?

Answer:

  • Prior Art Search: Use databases like USPTO or Espacenet to identify existing claims (e.g., benzopyran-carboxamide derivatives patented for kinase inhibition) .
  • Novelty Criteria: Focus on unexplored substitutions (e.g., thiophen-3-ylmethyl-pyrrolidine with fluorinated benzopyran) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.